PEG3 vs. PEG2 Spacer Length Impact
Mal-amide-PEG3-oxyamineBoc incorporates three ethylene glycol repeat units, yielding a spacer arm length increment of approximately 3.5 Å relative to its direct PEG2 homolog Mal-amide-PEG2-oxyamineBoc [1]. In a systematic PROTAC structure–activity relationship study using variable-length PEG linkers (PEG₂ through PEG₆), GSPT1 degradation was shown to be strictly dependent on PEG chain length: the PEG₂-containing PROTAC construct induced measurable GSPT1 degradation, while longer PEG linkers produced distinct degradation profiles, demonstrating that a single ethylene glycol unit difference can determine whether a target protein is degraded or spared [2]. The PEG3 spacer provides a balance between conformational flexibility and spatial reach that is intermediate between the compact PEG2 and the more extended PEG4 spacers, enabling fine-tuning of the E3 ligase–target protein distance without exceeding the oral absorption window [3].
| Evidence Dimension | PEG spacer contour length |
|---|---|
| Target Compound Data | ~3 PEG units × 3.5 Å/unit ≈ 10.5 Å (PEG3 spacer) |
| Comparator Or Baseline | Mal-amide-PEG2-oxyamineBoc: ~2 units × 3.5 Å/unit ≈ 7.0 Å (PEG2 spacer); PEG₁–PEG₆ series tested for degradation dependence |
| Quantified Difference | ~3.5 Å longer spacer vs. PEG2 analog; PEG linker length demonstrated to alter degradation outcome (PEG₂ vs. longer linkers yield distinct GSPT1 degradation profiles) [2] |
| Conditions | SM(PEG)n crosslinker series characterization (Thermo Scientific); PROTAC GSPT1 degradation assay in cell-based models (Retro-2.1–CRBN PROTAC series) [2] |
Why This Matters
The 3.5 Å spacer length difference between PEG3 and PEG2 directly influences ternary complex formation geometry, which in published PROTAC SAR studies has been the decisive factor separating active degraders from inactive compounds.
- [1] PTC BOC Sciences. PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. Technical Resource, 2025. View Source
- [2] Guillemet M. et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026. View Source
- [3] Zagidullin A. et al. Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther., 2020; 1: 343–371. PMID: 36046487. View Source
